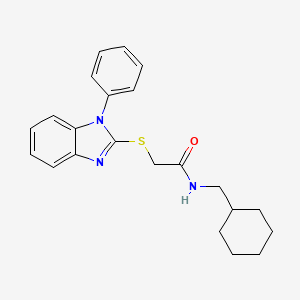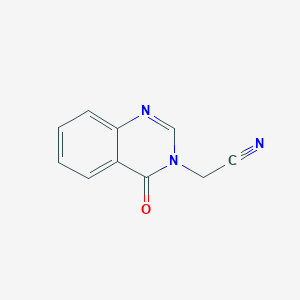![molecular formula C16H17N3O2 B7466991 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide, also known as CPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a piperidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various physiological processes, including learning and memory. By modulating the NMDA receptor, 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide may be able to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has also been shown to increase levels of glutathione, an antioxidant that helps protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is its potential toxicity at high doses, which must be carefully monitored.
Orientations Futures
There are several future directions for research on 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for inflammatory diseases, such as arthritis. Further research is needed to fully understand the mechanism of action of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of 2-cyano-2-(phenylmethylidene)acetyl chloride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-[(Z)-2-cyano-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-11-14(10-12-4-2-1-3-5-12)16(21)19-8-6-13(7-9-19)15(18)20/h1-5,10,13H,6-9H2,(H2,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVKQCAITZCKHK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)
![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)

![4-[[2-[(2-methylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B7466982.png)
![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)